Validamycin D

Description

Historical Perspective of Validamycin Discovery and Initial Research

The discovery of validamycins (B6595820) dates back to 1970 in Japan. During a screening process for new antibiotics capable of controlling sheath blight, a destructive disease affecting rice plants caused by Pellicularia sasakii (now known as Rhizoctonia solani), validamycins were first isolated from the fermentation broth of Streptomyces hygroscopicus var. limoneus T-7545, a soil actinomycete scribd.comdokumen.pub. Five years later, an independent discovery occurred in China, where validamycins were found in the broth of S. hygroscopicus var. jinggangensis Yen. TH82, isolated from a soil sample in Jinggang Mountain scribd.comdokumen.pub.

Initial research focused on developing validamycins as agricultural antibiotics due to their efficacy against plant pathogens amazon.comelsevier.com. Validamycin A emerged as the predominant validamycin produced by Streptomyces hygroscopicus flybase.orgnih.gov. The fundamental mechanism of action was identified as non-systemic fungistatic activity, primarily through the inhibition of trehalase, an enzyme vital for carbohydrate storage and utilization in fungi dokumen.pubherts.ac.ukakrivisbio.comwikipedia.orgresearchgate.net. This disruption of trehalase impairs the fungi's ability to withstand environmental stresses akrivisbio.com.

Overview of the Validamycin Family of Antibiotics and Their Research Significance

The validamycin family comprises at least eight purified and identified members: Validamycin A, B, C, D, E, F, G, and H scribd.comdokumen.pub. These compounds are natural antibiotics and fungicides produced via the fermentation of Streptomyces hygroscopicus dokumen.pubwikipedia.orgjustdial.combiosynth.com. Their primary research significance stems from their widespread application in agriculture for controlling fungal diseases, particularly those caused by Rhizoctonia solani, which impacts staple crops like rice and wheat dokumen.pubakrivisbio.comwikipedia.orgjustdial.combiosynth.com.

The molecular structures and properties vary among the validamycin congeners, contributing to their diverse applications and research interests. A summary of key properties for several validamycin compounds is presented in Table 1.

Table 1: Key Properties of Validamycin Family Members

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| Validamycin A | C₂₀H₃₅NO₁₃ | 497.49 | 443629 |

| Validamycin B | C₂₀H₃₅NO₁₄ | 513.5 | 3086479 |

| Validamycin C | C₂₆H₄₅NO₁₈ | 659.6 | 166727 |

| Validamycin D | C₂₀H₃₅NO₁₃ | 497.5 | 90479720 |

| Validamycin E | C₂₆H₄₅NO₁₈ | 659.6 | 202592 |

| Validamycin G | C₂₀H₃₅NO₁₄ | - | 10006646 |

| Validamycin H | C₂₆H₄₅NO₁₈ | 659.6 | 3083161 |

| Validamycins (Group) | C₂₀H₃₅NO₁₃ | 497.5 | 123131947 |

Note: Molecular weight for this compound is listed as 497.5 g/mol in PubChem, consistent with its molecular formula C20H35NO13, which is the same as Validamycin A nih.govuni.lu. Validamycin F is listed as a synonym for the Validamycins group CID nih.gov.

Beyond their established fungicidal roles, current research is exploring the potential of validamycins as pharmaceutical leads, indicating a broadening scope of their research significance amazon.comelsevier.com.

Current Research Landscape Pertaining to this compound

This compound, as one of the identified validamycin compounds, is a subject of ongoing academic investigation. It has been specifically reported as a metabolite produced by Streptomyces hygroscopicus nih.gov.

A key area of contemporary research for this compound focuses on its potential efficacy against resistant fungal strains justdial.com. The increasing prevalence of pathogen resistance in agriculture necessitates the development of new and effective control agents, making the study of this compound's enhanced activity particularly significant justdial.com. Researchers are actively conducting studies to fully characterize its potential applications and mechanisms of action in this context justdial.com.

Furthermore, broader research within the validamycin family provides insights into potential avenues for this compound. For instance, studies have demonstrated that validamycin compounds can inhibit the biosynthesis of deoxynivalenol (B1670258) (DON), a mycotoxin produced by Fusarium graminearum, by targeting neutral trehalase and reducing the interaction between neutral trehalase and pyruvate (B1213749) kinase researchgate.net. This suggests a more intricate antifungal mechanism that could be relevant to this compound.

Beyond fungal pathogens, the research landscape for validamycins has expanded to include their potential as insecticides. Studies have shown that validamycin can significantly inhibit the synthesis and metabolism of trehalose (B1683222) and chitin (B13524) in insects, such as the oriental fruit fly (Bactrocera dorsalis), leading to high mortality and deformity rates nih.gov. While these findings refer to validamycin in general, they highlight a promising new direction for the entire family, including this compound, as potential insecticidal agents. Similarly, a related compound, Validamycin E, has exhibited unexpected antibacterial activity by inhibiting bacterial oligopeptidase B (OPB), suggesting novel therapeutic potential beyond their known antifungal properties mdpi.com. These diverse research fronts underscore the continuing academic interest in this compound and its related compounds for various biological applications.

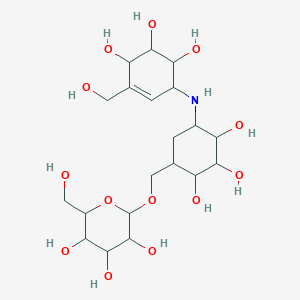

Structure

2D Structure

Properties

CAS No. |

148523-91-5 |

|---|---|

Molecular Formula |

C20H35NO13 |

Molecular Weight |

497.5 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2 |

InChI Key |

DZOSEJASWWCMOA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Biological Origin and Biosynthesis of Validamycin D

Microbial Producers of Validamycin D

This compound is produced by the fermentation of certain Streptomyces species. biosynth.comsmolecule.comgoogle.com

Streptomyces hygroscopicus and its Variants in Validamycin Production

The primary microbial producers of validamycins (B6595820), including this compound, are strains of Streptomyces hygroscopicus. biosynth.comsmolecule.comgoogle.comwikipedia.org Notably, Streptomyces hygroscopicus subsp. jinggangensis 5008 (also referred to as S. hygroscopicus 5008) and Streptomyces hygroscopicus var. limoneus are key producers. nih.govsjtu.edu.cnplos.orgasm.orgresearchgate.netnih.govscispace.comresearchgate.netresearchgate.netnih.govebi.ac.ukdokumen.pub These strains have been the subject of extensive research to understand and optimize validamycin production. nih.govsjtu.edu.cnplos.orgasm.orgresearchgate.netnih.govnih.govnih.govrsc.orgresearchgate.netuniprot.orggoogle.comresearcher.lifescispace.comkegg.jpenzyme-database.orgnih.govgoogle.comresearchgate.netresearchgate.netsecondarymetabolites.orgnih.govresearchgate.netasm.orgscispace.comnih.govnih.govearticle.netebi.ac.ukdokumen.pub

Fermentation Processes for Validamycin Biosynthesis

Furthermore, agro-industrial by-products, such as corncob hydrolysate, have been explored as low-cost substrates for validamycin fermentation. nih.gov S. hygroscopicus 5008 can utilize major sugars present in corncob hydrolysate, including D-glucose, D-xylose, and L-arabinose, for validamycin A production, with D-xylose being a primary contributor. nih.gov Genetic engineering of the S. hygroscopicus 5008 strain has led to improved validamycin A production from such hydrolysates. nih.gov

Molecular Genetics of Validamycin Biosynthesis Pathway

The biosynthesis of validamycin is governed by a specific gene cluster within the Streptomyces hygroscopicus genome. nih.govasm.orgresearchgate.netnih.govnih.govsecondarymetabolites.org

Identification and Characterization of Validamycin Biosynthetic Gene Clusters

A gene cluster responsible for validamycin biosynthesis has been identified and characterized from Streptomyces hygroscopicus subsp. jinggangensis 5008. nih.govasm.orgresearchgate.netnih.govsecondarymetabolites.org This cluster spans approximately 30-kb to 45-kb of DNA. nih.govasm.orgresearchgate.netnih.govsecondarymetabolites.org Deletion of a 30-kb fragment from this cluster in the chromosome of S. hygroscopicus 5008 resulted in the complete loss of validamycin production, confirming its direct involvement in the biosynthesis of these compounds. nih.govasm.orgresearchgate.netnih.gov Similar gene clusters have been identified in other related strains, such as S. hygroscopicus var. limoneus KCCM 11405, and show high similarity in their gene sets necessary for validamycin A biosynthesis. nih.govnih.gov The validamycin biosynthetic gene cluster contains several structural genes, regulatory genes, and genes related to transport. nih.govsecondarymetabolites.org

Functional Analysis of Key Biosynthetic Genes (e.g., valA, valB, valC, valL, valN)

Functional analysis of genes within the validamycin biosynthetic cluster has elucidated their specific roles:

valA : This gene encodes a putative cyclase, an AcbC homologue. nih.govasm.orgresearchgate.netnih.gov ValA is essential for validamycin production and is specifically responsible for the cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone (B1265091), an early and crucial step in the pathway. nih.govasm.orgresearchgate.netnih.govasm.org

valB : Encoding a sugar nucleotidyltransferase, valB is essential for validamycin biosynthesis. nih.govasm.orgresearchgate.netrsc.orgresearchgate.netresearcher.life ValB efficiently catalyzes the conversion of valienol 1-phosphate to its nucleotidyl diphosphate (B83284) derivatives. rsc.orgresearchgate.netresearcher.life Its optimal activity requires divalent metal ions such as Mg²⁺, Mn²⁺, or Co²⁺, and it preferentially utilizes purine-based nucleotidyltriphosphates (ATP and GTP) over pyrimidine-based NTPs (CTP, dTTP, and UTP) as nucleotidyl donors. rsc.orgresearchgate.netresearcher.life

valC : This gene encodes a C7-cyclitol kinase, homologous to AcbM in the acarbose (B1664774) biosynthetic pathway. nih.govasm.orgresearchgate.netnih.govnih.govnih.gov Inactivation of valC abolishes validamycin A production, and its complementation restores production, highlighting its critical function. nih.govnih.gov ValC is a novel type of C7-cyclitol kinase that phosphorylates valienone (B1250258) and validone (B1261251) to their 7-phosphate derivatives, but not 2-epi-5-epi-valiolone, 5-epi-valiolone, or glucose. nih.gov

valL : Initially annotated as a validoxylamine A 7′-phosphate (V7P) synthase, valL encodes a 497-amino acid protein that exhibits high similarity to trehalose (B1683222) 6-phosphate (T6P) synthase. plos.orguniprot.orgnih.gov Gene inactivation of valL leads to the loss of both validoxylamine A and validamycin A productivity. plos.orgnih.gov ValL is involved in the formation of validoxylamine A, the core structure and intermediate of Validamycin A, by catalyzing the condensation between GDP-valienol and validamine (B1683471) 7-phosphate to yield validoxylamine A 7′-phosphate via a non-glycosidic C-N bond formation. plos.orguniprot.orgkegg.jpenzyme-database.orgnih.gov

valN : This gene encodes a protein homologous to zinc-dependent sorbitol dehydrogenase and alcohol dehydrogenase, functioning as a cyclitol reductase. nih.govgoogle.com ValN is essential for validamycin A biosynthesis. nih.govgoogle.com Inactivation of valN in S. hygroscopicus 5008 results in a mutant strain that loses the ability to produce validamycin A but instead accumulates new secondary metabolites, specifically 1,1′-bis-valienamine and validienamycin. nih.govgoogle.comgoogle.comresearchgate.net

The following table summarizes the key biosynthetic genes and their functions:

| Gene | Encoded Protein/Enzyme | Function in Validamycin Biosynthesis |

| valA | Cyclase | Catalyzes cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone. nih.govasm.orgresearchgate.netnih.govasm.org |

| valB | Sugar Nucleotidyltransferase | Catalyzes conversion of valienol 1-phosphate to its nucleotidyl diphosphate derivatives. rsc.orgresearchgate.netresearcher.life |

| valC | C7-Cyclitol Kinase | Phosphorylates valienone and validone to their 7-phosphate derivatives. nih.govnih.gov |

| valL | Validoxylamine A 7′-phosphate Synthase | Catalyzes condensation of GDP-valienol and validamine 7-phosphate to validoxylamine A 7′-phosphate. plos.orguniprot.orgkegg.jpenzyme-database.orgnih.gov |

| valN | Cyclitol Reductase | Involved in the reduction of an early intermediate; essential for Validamycin A production. nih.govgoogle.comgoogle.comresearchgate.net |

Biosynthetic Intermediates and Precursors

The biosynthesis of this compound, like other validamycins, involves a series of enzymatic steps and several key intermediate compounds. The process begins with the cyclization of d-sedoheptulose 7-phosphate. nih.govnih.govasm.orgnih.govresearchgate.netacs.org

d-sedoheptulose 7-phosphate: This seven-carbon sugar phosphate (B84403) serves as the initial precursor. nih.govnih.govasm.orgnih.govresearchgate.netacs.org The cyclization of d-sedoheptulose 7-phosphate is catalyzed by the enzyme ValA, which is a dehydroquinate synthase-like protein. nih.govasm.orgnih.govresearchgate.net This reaction yields 2-epi-5-epi-valiolone. nih.govnih.govasm.orgnih.govresearchgate.netacs.org

2-epi-5-epi-valiolone: This cyclic intermediate is then subject to further modifications. It can undergo epimerization at C-2 to form 5-epi-valiolone, followed by dehydration between C-5 and C-6 to generate valienone. nih.govnih.govsjtu.edu.cn

Valienone: This compound is a critical intermediate, structurally analogous to valienamine (B15573) but possessing a carbonyl group instead of an amino group at a specific position. sjtu.edu.cnsjtu.edu.cn

Valienamine: A C7N aminocyclitol moiety, valienamine is considered a crucial pharmacophore of validamycin A and is derived from 2-epi-5-epi-valiolone. nih.govnih.govsjtu.edu.cnsjtu.edu.cnacs.orgnih.gov Its synthesis is mainly achieved through a complex multistep biosynthetic route. sjtu.edu.cnacs.orgnih.gov

Validoxylamine A: This pseudo-cyclitol compound is a central intermediate in the biosynthetic pathway of validamycin A and other validamycins, including this compound. scispace.comnih.govnih.govplos.orgcore.ac.uk It is composed of two C7-cyclitol units linked by a rare C-N bond. plos.org Enzymes such as VldE facilitate the formation of validoxylamine A 7′-phosphate, which acts as a precursor to validamycin A. plos.org The enzyme ValL, a validoxylamine A 7′-phosphate synthase, is critical in converting validoxylamine to its phosphorylated intermediate. plos.org

Regulation of Validamycin Biosynthesis

The production of validamycins, including this compound, in Streptomyces hygroscopicus is subject to intricate regulatory mechanisms at both genetic and metabolic levels.

Genetic Regulatory Mechanisms

The biosynthesis of validamycins is controlled by a dedicated gene cluster. In Streptomyces hygroscopicus 5008, a 45 kb DNA region has been identified as responsible for validamycin A biosynthesis, containing 16 structural genes and 2 regulatory genes. nih.govcore.ac.uknih.gov Key genes involved in the pathway include:

valA: Encodes a cyclase (an acbC homologue) essential for the initial cyclization of d-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone. nih.govasm.orgnih.govresearchgate.net

valB and valC: Encode a putative adenyltransferase and a kinase, respectively, organized as an operon with valA. nih.govasm.orgresearchgate.net

valG: Encodes a glycosyltransferase responsible for the final attachment of glucose to validoxylamine to form validamycin A. nih.govcore.ac.uknih.gov Inactivation of valG can lead to the accumulation of validoxylamine. core.ac.uknih.gov

valK: Proposed to encode an epimerase/dehydratase involved in converting 2-epi-5-epi-valiolone to valienone. nih.gov

valL: Encodes validoxylamine A 7′-phosphate synthase, crucial for validoxylamine A biosynthesis. plos.org

valM: Proposed to encode a transaminase. nih.gov

valN: Inactivation of this gene has been shown to result in the production of new secondary metabolites like 1,1′-bis-valienamine and validienamycin, rather than validamycin A. nih.gov

This gene cluster ensures the coordinated expression of enzymes required for the multi-step biosynthetic pathway. nih.govcore.ac.uknih.gov

Metabolic Regulation of Production

Environmental and metabolic factors significantly influence validamycin production. Fermentation temperature, for instance, plays a critical role. Studies on Streptomyces hygroscopicus 5008 have shown that an optimal temperature range, specifically between 35°C and 37°C, leads to significantly higher validamycin A productivity. researchgate.net This enhancement is attributed to increased transcriptional levels of the validamycin biosynthetic genes, which are organized into three operons (valABC, valKLMN, and valG). researchgate.net Additionally, the activities of key enzymes, such as glucose 6-phosphate dehydrogenase (G6PDH) from the pentose (B10789219) phosphate pathway and ValG, are also enhanced at higher cultivation temperatures. researchgate.net This suggests a direct link between metabolic state and the expression of genes involved in validamycin biosynthesis. researchgate.net

Mechanism of Action Research in Target Organisms

Elucidation of Antifungal Mechanisms of Validamycin D

This compound, a member of the validamycin family of aminoglycoside antibiotics, exhibits significant antifungal properties primarily by targeting the trehalose (B1683222) metabolic pathway in various pathogenic fungi. ontosight.ai While much of the extensive research has been conducted on the closely related Validamycin A, the mechanisms are considered analogous. The primary mode of action is the inhibition of the enzyme trehalase, but subsequent research has revealed that its impact extends to other critical cellular processes, including glucose metabolism and ribosome synthesis. apsnet.orgnih.gov

The central mechanism of validamycin's antifungal activity is its potent and specific inhibition of trehalase (EC 3.2.1.28). apsnet.orgfrac.info Trehalase is a crucial enzyme that hydrolyzes the non-reducing disaccharide trehalose into two molecules of glucose. apsnet.org Trehalose serves as a vital carbohydrate for energy storage and transport in many fungi, and its conversion to glucose is essential for fungal growth and pathogenicity. dhanuka.comsemanticscholar.org By inhibiting trehalase, validamycin disrupts this fundamental energy supply chain. apsnet.orgnih.gov

Validamycin acts as a structural analog of trehalose, allowing it to function as a strong competitive inhibitor of the trehalase enzyme. apsnet.orgapsnet.org Its chemical structure enables it to bind tightly to the active site of trehalase, effectively blocking the enzyme from hydrolyzing its natural substrate, trehalose. ontosight.ai This competitive binding leads to a significant disruption of trehalose metabolism. ontosight.ainih.gov

The inhibition of trehalase activity results in the intracellular accumulation of trehalose within the fungal cells. apsnet.orgapsnet.org This buildup, coupled with the inability to generate glucose from trehalose reserves, impairs fungal growth, development, and survival. ontosight.aiapsnet.org Studies have demonstrated that this inhibition effectively stunts fungal growth and reduces pathogenicity. ontosight.ai

The inhibitory effect of validamycin shows a degree of specificity across different fungal species, which correlates with its efficacy in controlling various plant diseases. apsnet.orgapsnet.org

Rhizoctonia solani : This fungus, the causative agent of rice sheath blight, is a primary target of validamycin. apsnet.org Research has shown that validamycin A is a potent inhibitor of trehalase from R. solani, with one study reporting an IC₅₀ value of 72 µM. Importantly, the compound did not significantly inhibit other enzymes in R. solani, such as cellulase, pectinase, chitinase, or various glucosidases, demonstrating a high degree of selectivity for the trehalase enzyme. apsnet.org

Rhizoctonia cerealis : This pathogen causes sharp eyespot in wheat and is also highly susceptible to validamycin. apsnet.org Studies focusing on R. cerealis confirm that validamycin treatment significantly reduces trehalase activity, leading to suppressed fungal growth. apsnet.org

Fusarium graminearum : The effect of validamycin on this ascomycete, which causes Fusarium head blight, is more complex. While validamycin has a less pronounced direct inhibitory effect on the growth of F. graminearum compared to Rhizoctonia species, it does target its trehalase enzymes. apsnet.org Research has identified both neutral trehalase (FgNTH) and acidic trehalase (FgATH) as targets for Validamycin A in this fungus. apsnet.org The inhibition of FgNTH has been linked to a reduction in the biosynthesis of deoxynivalenol (B1670258) (DON), a mycotoxin produced by the fungus. apsnet.orgapsnet.org

Phytophthora infestans : This oomycete is the causal agent of late blight in tomatoes and potatoes. While foliar application of Validamycin A has been shown to effectively control the disease in tomato plants, this effect appears to be indirect. Studies have found that Validamycin A is not directly fungicidal or fungistatic against P. infestans in vitro. The control of late blight is attributed to the induction of systemic acquired resistance (SAR) in the host plant rather than the direct inhibition of trehalase within the pathogen.

| Fungal Species | Disease Caused | Observed Effect of Validamycin | Reference |

|---|---|---|---|

| Rhizoctonia solani | Rice Sheath Blight | Potent and selective competitive inhibitor of trehalase (IC₅₀ = 72 µM for Validamycin A). | |

| Rhizoctonia cerealis | Wheat Sharp Eyespot | Significant reduction in trehalase activity, leading to growth suppression. | apsnet.org |

| Fusarium graminearum | Fusarium Head Blight | Inhibits both neutral (FgNTH) and acidic (FgATH) trehalases; reduces mycotoxin production. | apsnet.org |

| Phytophthora infestans | Late Blight | No direct antifungal activity in vitro; disease control is mediated by inducing host plant resistance. |

Recent research, particularly utilizing transcriptomic analysis, has revealed that validamycin's mechanism of action is not solely confined to trehalase inhibition. It also exerts significant influence over other vital cellular pathways, including glucose metabolism and ribosome biogenesis, especially in highly sensitive fungi like Rhizoctonia cerealis. apsnet.org

By blocking the conversion of trehalose to glucose, validamycin directly impacts the availability of glucose, a primary fuel for cellular processes. apsnet.orgnih.gov This disruption has downstream consequences for central carbon metabolism. Research in Fusarium graminearum has shown that validamycin's inhibition of neutral trehalase (FgNTH) interferes with the interaction between FgNTH and pyruvate (B1213749) kinase, a key enzyme in the glycolytic pathway. apsnet.org Pyruvate kinase is crucial for controlling metabolic flux, and its disruption leads to reduced production of pyruvate, an essential intermediate for cellular respiration and the biosynthesis of compounds like the DON toxin. apsnet.org Similarly, transcriptomic studies in Colletotrichum siamense treated with a preparation containing Validamycin A showed significant effects on the glycolysis/gluconeogenesis pathway.

A significant finding from transcriptome analysis of Rhizoctonia cerealis treated with validamycin was the substantial downregulation of genes involved in ribosome-related functions. apsnet.org Ribosomes are the cellular machinery responsible for protein synthesis, a process fundamental to all aspects of cell growth, development, and function.

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of the transcriptome data revealed that validamycin treatment led to the significant suppression of genes enriched in pathways for rRNA processing, ribosome biogenesis, and translation. apsnet.org This indicates that in addition to disrupting energy metabolism, validamycin also profoundly inhibits the fungus's ability to synthesize new proteins by interfering with the production and assembly of ribosomes. apsnet.org This dual-pronged attack on both energy supply and protein production capacity likely accounts for its high efficacy against certain fungal pathogens. apsnet.orgnih.gov

| Enriched Pathway/Process | Observed Effect | Reference |

|---|---|---|

| rRNA Processing | Significantly downregulated. | apsnet.org |

| Ribosome Biogenesis | Significantly downregulated. | apsnet.org |

| Ribosome and Translation | Significantly downregulated. | apsnet.org |

| MAPK Signaling Pathway | Affected, with a significant decrease in ribosome synthesis and assembly. | apsnet.org |

Impact on Fungal Cellular Processes Beyond Trehalase Inhibition

Modulation of MAPK Signaling Pathway

Interestingly, Validamycin A (a closely related compound) has also been shown to trigger plant immune responses through the MAPK signaling pathway. apsnet.org In studies using Arabidopsis thaliana, treatment with Validamycin A led to the significant upregulation of MAPK-related genes such as MPK3 and MPK6. apsnet.org This suggests that Validamycin can modulate this key signaling cascade in both the target fungal pathogen and the host plant, indicating a complex interaction. apsnet.org

Effects on Pathogenicity-Related Gene Expression

This compound and its analogs have demonstrated a significant impact on the expression of genes directly related to the pathogenicity of various fungi. In Rhizoctonia cerealis, transcriptome analysis revealed that validamycin treatment led to the downregulation of genes involved in pathogenic processes. researchgate.netmdpi.com Gene Ontology (GO) enrichment analysis showed that downregulated genes were significantly enriched in functions related to pathogenicity. mdpi.com

Conversely, when used in the context of plant-pathogen interactions, validamycin can induce host resistance by affecting gene expression in the plant. In wheat challenged with Fusarium graminearum, the causative agent of Fusarium head blight, validamycin treatment increased the expression of pathogenesis-related (PR) genes, specifically PR1, PR2, and PR5. nih.gov This upregulation of host defense genes contributes to an induced resistance response against the invading fungus. apsnet.orgnih.gov Furthermore, validamycin was found to inhibit the synthesis of deoxynivalenol (DON), a mycotoxin and key virulence factor for F. graminearum. nih.gov

In studies on Colletotrichum siamense, the causal agent of Camellia anthracnose, a combination treatment including Validamycin A was found to cause pathogen deformities and a loss of pathogenicity. mdpi.com Transcriptomic analysis indicated that the treatment affected the pathogen's metabolism and redox processes, impacting cellular membrane functions. mdpi.com

Investigation of Insecticidal Mechanisms of this compound

Inhibition of Trehalase Activity in Insects

The primary insecticidal mechanism of Validamycin is the potent and competitive inhibition of trehalase, the enzyme responsible for hydrolyzing trehalose into glucose. researchgate.netresearchgate.netsmolecule.com Trehalose is the main hemolymph sugar in most insects, playing a vital role in energy metabolism, flight, growth, and stress resistance. nih.govresearchgate.net By blocking trehalase, Validamycin disrupts this critical energy supply chain. frontiersin.orgpeerj.com

This inhibitory action has been demonstrated across various insect orders. Studies on the oriental fruit fly, Bactrocera dorsalis, showed that validamycin injection significantly inhibited trehalase activity, leading to a notable accumulation of trehalose in the larvae. researchgate.netmdpi.comnih.gov Similar results were observed in the fall armyworm, Spodoptera frugiperda, where treatment led to a significant decrease in the activity of both soluble trehalase (TRE1) and membrane-bound trehalase (TRE2), which in turn caused trehalose content to rise and glucose levels to fall. researchgate.net Research on the yellow-fever mosquito, Aedes aegypti, also confirms that Validamycin A treatment results in hypoglycemia (low glucose levels) and an accumulation of trehalose. nih.gov

Impact on Trehalose and Chitin (B13524) Synthesis and Metabolism

The disruption of trehalose hydrolysis by Validamycin has cascading effects on other crucial metabolic pathways, most notably the synthesis and metabolism of chitin. researchgate.netmdpi.com Chitin is a fundamental structural component of the insect exoskeleton and the peritrophic membrane of the midgut. indexcopernicus.com The synthesis of chitin is biochemically linked to glucose availability, which is compromised when trehalase is inhibited.

In Bactrocera dorsalis, the inhibition of trehalase and subsequent accumulation of trehalose were shown to remarkably affect the downstream pathways of chitin synthesis and metabolism. researchgate.netnih.govnih.gov This was evidenced by significant regulation of key gene expressions within these pathways and corresponding changes in chitin content. researchgate.netnih.gov Research in Spodoptera frugiperda further elucidated this connection, showing that validamycin treatment not only inhibited trehalase activity but also significantly downregulated the mRNA expression of chitin synthase A and B genes. researchgate.net This demonstrates that Validamycin can disrupt the dynamic balance between trehalose and glucose, which in turn affects the genetic regulation of chitin formation. researchgate.netresearchgate.net

Intriguingly, studies in B. dorsalis also revealed that validamycin injection affected upstream trehalose synthesis, not just its breakdown. researchgate.netmdpi.comnih.gov The expression levels of key genes in trehalose synthesis were altered, with a verified inhibitory effect on the enzyme BdTPPC1, a trehalose-6-phosphate (B3052756) phosphatase. researchgate.netnih.gov This suggests a multi-faceted disruption of trehalose homeostasis.

Effects on Insect Development and Physiology (e.g., Bactrocera dorsalis, Aedes aegypti, Drosophila melanogaster)

Bactrocera dorsalis (Oriental Fruit Fly): Injection of validamycin into B. dorsalis larvae results in high rates of mortality and physical deformities. mdpi.comnih.gov The compound's interference with trehalose and chitin metabolism disrupts normal growth and development, making it a potential insecticide for managing this significant pest. mdpi.comnih.gov

Aedes aegypti (Yellow-Fever Mosquito): Treatment with Validamycin A has profound effects on the life cycle of A. aegypti. It significantly delays both larval and pupal development in a dose-dependent manner. nih.govresearchgate.net Crucially, adult mosquitoes that emerge after treatment are unable to fly, rendering them incapable of seeking mates or hosts. nih.gov This adulticide effect, combined with developmental delays and a skewed sex ratio towards males, highlights its potential for vector control. nih.govresearchgate.net

Drosophila melanogaster (Common Fruit Fly): Validamycin has been shown to have a larvicidal effect on D. melanogaster. researchgate.netmdpi.com More detailed neurotoxic evaluations of Validamycin A in D. melanogaster larvae revealed that exposure, particularly at higher concentrations, induced DNA damage in neuroblast cells. nih.gov Furthermore, it led to the production of reactive oxygen species and observable behavioral changes in both larvae and adults, indicating neurogenotoxic effects. mdpi.comnih.gov

Table 1: Summary of Validamycin's Effect on Insect Physiology and Development

| Species | Key Effects | References |

|---|---|---|

| Bactrocera dorsalis | High mortality and deformity rates; inhibition of trehalose and chitin metabolism. | mdpi.comnih.govnih.gov |

| Aedes aegypti | Delayed larval and pupal development; prevention of flight in adults; hypoglycemia. | nih.govresearchgate.netresearchgate.net |

| Drosophila melanogaster | Larvicidal effects; induction of DNA damage in neuroblasts; behavioral abnormalities. | researchgate.netmdpi.comnih.gov |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Validamycin |

| Validamycin A |

| Glucose |

| Deoxynivalenol (DON) |

| Chitin |

Induction of Host Resistance in Plants by Validamycin

Research into the effects of validamycin, particularly Validamycin A (VMA), has revealed a sophisticated mechanism that extends beyond its direct antifungal properties. VMA has been shown to act as a plant activator, inducing systemic resistance in various plant species by modulating the plant's own defense networks. apsnet.orgnih.govmdpi.com This induced resistance provides broad-spectrum protection against a range of pathogens, including biotrophic and necrotrophic fungi and bacteria. apsnet.orgapsnet.orgnih.gov The following sections detail the specific pathways and genetic responses in plants that are triggered by validamycin treatment.

Validamycin A triggers plant defense responses by activating the two major defense signaling pathways: the Salicylic (B10762653) Acid (SA) pathway and the Jasmonic Acid/Ethylene (JA/ET) pathway. apsnet.orgapsnet.org The SA pathway is primarily effective against biotrophic pathogens, which feed on living host tissue, while the JA/ET pathway is generally associated with resistance to necrotrophic pathogens, which kill host cells and feed on the dead tissue. apsnet.orgpsu.edu

Studies using the model plant Arabidopsis thaliana have been instrumental in dissecting this mechanism. Research showed that VMA-induced resistance against the biotrophic bacterium Pseudomonas syringae was not present in NahG transgenic plants, which are unable to accumulate salicylic acid. apsnet.orgapsnet.org This indicates that the SA pathway is essential for VMA's protective effect against this type of pathogen. apsnet.orgpreprints.org Furthermore, resistance was partially compromised in npr1 mutants, which have a defect in a key regulator of the SA pathway, suggesting that NPR1 is a component of VMA-induced defense. apsnet.orgapsnet.org

Conversely, VMA's ability to induce resistance against the necrotrophic fungus Botrytis cinerea was absent in jar1 and ein2 mutants, which are impaired in the JA and ET signaling pathways, respectively. apsnet.orgapsnet.org The resistance to B. cinerea was also lost in the npr1 mutant, indicating a dependency on NPR1 for the JA/ET pathway activation as well, highlighting a complex crosstalk between these defense networks. apsnet.orgapsnet.org These findings demonstrate that VMA induces a broad-spectrum resistance by co-activating both the SA and JA/ET signaling pathways. apsnet.orgnih.gov

Table 1: Effect of Validamycin A (VMA) on Disease Resistance in Arabidopsis thaliana Mutants This table summarizes research findings on how mutations in key defense-signaling genes affect VMA-induced resistance to different pathogens, illustrating the pathway dependencies.

| Plant Genotype | Gene Function | Pathogen Tested | VMA-Induced Resistance Outcome | Implied Pathway | Citation |

| Wild Type (Col-0) | Normal defense signaling | Pseudomonas syringae | Yes | SA | apsnet.org |

| NahG Transgenic | Cannot accumulate SA | Pseudomonas syringae | Not Induced | SA | apsnet.orgapsnet.org |

| npr1 Mutant | Impaired SA signaling regulator | Pseudomonas syringae | Partially Decreased | SA | apsnet.orgapsnet.org |

| Wild Type (Col-0) | Normal defense signaling | Botrytis cinerea | Yes | JA/ET | apsnet.org |

| jar1 Mutant | Impaired JA signaling | Botrytis cinerea | Not Induced | JA/ET | apsnet.orgapsnet.org |

| ein2 Mutant | Impaired ET signaling | Botrytis cinerea | Not Induced | JA/ET | apsnet.orgapsnet.org |

| npr1 Mutant | Impaired SA signaling regulator | Botrytis cinerea | Not Induced | JA/ET | apsnet.orgapsnet.org |

A key outcome of the activation of defense signaling pathways is the expression of Pathogenesis-Related (PR) genes, which encode proteins that contribute directly to restricting pathogen growth. mdpi.com Validamycin treatment has been shown to significantly increase the expression of several PR genes, a hallmark of Systemic Acquired Resistance (SAR). nih.govapsnet.org

In wheat, validamycin application upregulated the expression of PR1, PR2, and PR5, contributing to induced resistance against Fusarium graminearum, the causal agent of Fusarium head blight. nih.gov Similarly, in tomato plants, foliar sprays with Validamycin A (VMA) or its aglycon, Validoxylamine A (VAA), led to the elevated expression of the SAR marker genes P4 (a PR-1 homolog), Tag (a PR-2 homolog), and NP24 (a PR-5 homolog). mdpi.comapsnet.org This upregulation of PR genes was observed in both sprayed leaves and upper, unsprayed leaves, indicating a systemic response throughout the plant. mdpi.com The induction of these genes is a crucial part of the enhanced defensive state that allows the plant to resist subsequent pathogen attacks. apsnet.org

Table 2: Upregulation of Pathogenesis-Related (PR) Genes by Validamycin Treatment This table details specific PR genes that are upregulated by Validamycin A or Validoxylamine A in different plant species, as identified in research studies.

| Compound | Plant Species | Pathogen Context | Upregulated PR Genes | Citation |

| Validamycin | Wheat (Triticum aestivum) | Fusarium graminearum | PR1, PR2, PR5 | nih.gov |

| Validamycin A (VMA) | Tomato (Solanum lycopersicum) | Fusarium oxysporum f. sp. lycopersici | P4 (PR-1), Tag (PR-2), NP24 (PR-5) | apsnet.org |

| Validoxylamine A (VAA) | Tomato (Solanum lycopersicum) | Fusarium oxysporum f. sp. lycopersici | P4 (PR-1), Tag (PR-2), NP24 (PR-5) | mdpi.comapsnet.org |

Beyond the primary defense pathways of SA and JA/ET, research indicates that Validamycin A also influences other plant hormone signaling networks, specifically those regulated by Abscisic Acid (ABA) and auxin. apsnet.orgnih.gov These hormones are crucial regulators of plant growth, development, and responses to abiotic stress, and their modulation suggests a broader impact of VMA on plant physiology. researchgate.netmdpi.com

Table 3: Summary of Validamycin A (VMA) Effects on Plant Hormone Signaling Pathways This table provides a summary of the observed influence of VMA on various plant hormonal pathways based on transcriptome analysis in Arabidopsis.

| Hormonal Pathway | Observed Effect of VMA | Research Context | Citation |

| Salicylic Acid (SA) | Activation | Defense against biotrophic pathogens | apsnet.orgapsnet.orgnih.gov |

| Jasmonic Acid/Ethylene (JA/ET) | Activation | Defense against necrotrophic pathogens | apsnet.orgapsnet.orgnih.gov |

| Abscisic Acid (ABA) | Positive Influence / Regulation | Transcriptome analysis | apsnet.orgapsnet.orgnih.gov |

| Auxin | Positive Influence / Regulation | Transcriptome analysis | apsnet.orgapsnet.orgnih.gov |

Advanced Research on Validamycin D Derivatives and Analogs

Chemical Synthesis Approaches for Validamycin D and Related Structures

The chemical synthesis of this compound and its structural components represents a significant area of research, driven by the need to understand their structure-activity relationships and to develop novel analogs with enhanced biological activities. These synthetic endeavors are complex, owing to the multiple stereocenters and functional groups present in the target molecules.

Total Synthesis Strategies for this compound

The first total synthesis of (+)-validamycin D was achieved as part of a broader effort to synthesize various members of the validamycin family, including validamycins (B6595820) C and F. psu.edursc.org A key strategy in this synthesis involved the α-glycosylation of a protected derivative of validoxylamine A. psu.edursc.org This approach leverages validoxylamine A as a crucial, common intermediate, which is a structural cornerstone of several validamycin compounds. psu.edu The synthesis began with the conversion of validoxylamine A into a protected form, specifically the 4,7; 4',7'-di-O-benzylidene tetrabenzyl ether, through a two-step process. psu.edu Subsequent steps involved the careful deprotection and glycosylation to introduce the α-D-glucopyranose residue at the C-7 position of the validoxylamine A moiety, ultimately leading to the formation of (+)-validamycin D. psu.edursc.org

Synthetic Routes to Key Intermediates (e.g., valienamine (B15573), validoxylamine A)

The synthesis of key intermediates like valienamine and validoxylamine A is fundamental to the construction of this compound and its analogs.

Validoxylamine A: The synthesis of validoxylamine A, a core component of validamycins, has also been a focus of synthetic chemistry. drugfuture.com Racemic isomers of validoxylamine A have been synthesized, contributing to the understanding of its structure. jst.go.jp The total synthesis of (±)-validoxylamines A and B has been reported. drugfuture.com Furthermore, validoxylamine A serves as a starting material for the synthesis of other derivatives, such as validoxylamine A fatty acid esters, which are prepared enzymatically using Novozym 435. nih.gov

Microbial Transformation and Semisynthesis of this compound

Microbial transformation offers an alternative and often more selective method for modifying validamycins compared to purely chemical approaches. This biocatalytic approach can be used for hydrolysis, transformation, and the generation of novel derivatives.

Microorganisms Involved in this compound Hydrolysis and Transformation

A variety of microorganisms are capable of hydrolyzing the glycosidic linkages in validamycins. scispace.com Specifically for this compound, which contains an α-D-glucoside linkage, certain microorganisms can selectively cleave this bond.

Research has identified several groups of microorganisms with different hydrolytic capabilities:

Group B: These microorganisms are capable of specifically hydrolyzing this compound to produce validoxylamine A. scispace.com This group includes species such as Endomycopsis fibuliger, E. chodatii, Endomyces decipiens, and Candida intermedia. scispace.com

Group C: This group can hydrolyze both validamycin A (a β-glucoside) and this compound (an α-glucoside) to validoxylamine A. scispace.com However, they further decompose validoxylamine A into other products like validamine (B1683471) and valienamine. scispace.com Microorganisms in this group include Pseudomonas denitrificans, Ps. maltophilia, and Ps. melanogenum. scispace.com

The degradation of validamycin A by Pseudomonas denitrificans is a well-studied example, where the hydrolysis is non-specific for α- and β-glucosidic linkages, yielding D-glucose and validoxylamine A as the initial products. scispace.comdokumen.pub

| Microorganism Group | Hydrolytic Activity on this compound | Further Decomposition of Validoxylamine A | Representative Microorganisms |

| Group B | Hydrolyzes to validoxylamine A | No | Endomycopsis fibuliger, E. chodatii, Endomyces decipiens, Candida intermedia |

| Group C | Hydrolyzes to validoxylamine A | Yes | Pseudomonas denitrificans, Ps. maltophilia, Ps. melanogenum |

Derivatives Generated Through Biotransformation (e.g., validoxylamine A from this compound)

The primary derivative generated from the microbial hydrolysis of this compound is validoxylamine A. scispace.com This process involves the cleavage of the α-glucosidic bond, releasing D-glucose and the validoxylamine A moiety. scispace.com The production of validoxylamine A is significant as it is a key intermediate for both further degradation and for the semisynthesis of other validamycin derivatives. scispace.comnih.gov

For instance, the biotransformation of validamycin A using resting cells of a recombinant Escherichia coli that overexpresses a β-glucosidase gene has been shown to produce validoxylamine A with a high yield of 92%. nih.gov While this specific example uses validamycin A, similar principles of enzymatic hydrolysis are applied by microorganisms to this compound. The further decomposition of validoxylamine A by certain bacteria like Pseudomonas denitrificans can yield other important compounds such as validamine and valienamine. scispace.com

Microbial Transglycosidation for Novel Validamycin Derivatives

Microbial transglycosidation is a powerful technique for creating novel validamycin derivatives. This process utilizes validoxylamine A as a glycosyl acceptor, allowing for the attachment of different sugar moieties. scispace.comnih.gov Semisynthetic approaches using this method have led to the creation of new validamycin analogs. nih.gov For example, a new validamycin, β-D-galactosyl-validoxylamine A, was synthesized through microbial transglycosidation. nih.gov This demonstrates the potential to generate a diverse range of validamycin derivatives by employing different microorganisms and glycosyl donors, which could lead to compounds with altered or improved biological activities. scispace.comnih.gov The preparation of α- and β-D-glucoside analogs of validamycins has also been achieved through microbial glycosidation. nih.gov

Agricultural Efficacy and Environmental Interactions of Validamycin D

Efficacy Studies Against Fungal Plant Pathogens

Validamycin is an antibiotic fungicide derived from the fermentation of Streptomyces hygroscopicus. orst.edu It is recognized for its efficacy against a range of soil-borne diseases, demonstrating a fungistatic rather than fungicidal action. synwoodagro.comrayfull.net Its primary mode of action is the inhibition of the enzyme trehalase, which is crucial for the energy metabolism of certain fungi. herts.ac.uknih.gov This disruption of carbohydrate storage and utilization leads to abnormal branching of fungal hyphae and cessation of their growth. synwoodagro.comdhanuka.com

Control of Rhizoctonia solani (e.g., Rice Sheath Blight, Maize Banded Leaf and Sheath Blight, Sharp Eyespot of Wheat)

Validamycin is widely used for the control of diseases caused by Rhizoctonia species. nih.govnih.gov It is particularly effective against rice sheath blight, a major disease caused by Rhizoctonia solani. novaagrisciences.comnih.gov The fungicide acts on the fungal hyphae through contact, preventing the spread of the disease. synwoodagro.comnovaagrisciences.comgujaratpesticides.com

In maize, Validamycin has demonstrated efficacy in controlling Banded Leaf and Sheath Blight (BLSB), also caused by R. solani. arccjournals.comforageresearch.inresearchgate.net Field studies have shown that its application can significantly reduce disease incidence and severity. arccjournals.com For instance, some findings have reported that Validamycin was effective in controlling the spread of BLSB lesions on maize plants. forageresearch.in

Sharp eyespot of wheat, caused by the pathogen Rhizoctonia cerealis, is another key target for Validamycin. nih.goveutrema.co.uknih.gov This disease affects the lower stem of wheat and other cereals, leading to characteristic eye-shaped lesions. oregonstate.edu Validamycin has become an important fungicide for the prevention and control of this disease due to its high efficacy. nih.gov Research has shown that Validamycin not only inhibits trehalase activity in R. cerealis but may also affect ribosome synthesis and other metabolic pathways, leading to suppressed fungal growth. nih.gov

Table 1: Efficacy of Validamycin Against Rhizoctonia Pathogens

| Pathogen | Disease | Host Crop | Observed Efficacy |

|---|---|---|---|

| Rhizoctonia solani | Sheath Blight | Rice | Effectively controls the disease by acting on hyphae and preventing its spread. synwoodagro.comdhanuka.comnovaagrisciences.com |

| Rhizoctonia solani f.sp. sasakii | Banded Leaf and Sheath Blight (BLSB) | Maize | Found to be effective in controlling the spread of lesions and reducing disease severity. arccjournals.comforageresearch.in |

| Rhizoctonia cerealis | Sharp Eyespot | Wheat | Inhibits trehalase activity and other metabolic pathways, leading to suppression of fungal growth. nih.gov |

Suppression of Alternaria alternata (Tobacco Brown Spot)

Recent studies have investigated the effect of Validamycin on Alternaria alternata, the causal agent of tobacco brown spot. nih.govcoresta.orginra.fr Research has shown that Validamycin treatment can alter the microbial community on tobacco leaves, effectively reducing the relative abundance of Alternaria. nih.govresearchgate.net This suggests a potential role for Validamycin in managing this disease, although its effect is noted as not yet certain. nih.gov

Mitigation of Fusarium graminearum Effects (e.g., Inhibition of Deoxynivalenol (B1670258) Biosynthesis)

Validamycin has been found to have a dual efficacy against Fusarium graminearum, the fungus responsible for Fusarium head blight (FHB) in wheat. nih.govnih.govproquest.com F. graminearum produces mycotoxins like deoxynivalenol (DON), which is a significant virulence factor and poses a threat to food safety. nih.govproquest.commdpi.com

Research has demonstrated that Validamycin can inhibit the biosynthesis of DON. nih.govnih.govproquest.com It achieves this by targeting and inhibiting the activity of trehalase in the fungus, which in turn reduces the availability of glucose and pyruvate (B1213749), essential precursors for DON synthesis. nih.gov Studies have identified both neutral and acid trehalase as targets of Validamycin A in F. graminearum. nih.govproquest.com Furthermore, Validamycin has been shown to induce host resistance in wheat by increasing the expression of pathogenesis-related genes. nih.gov

**Table 2: Effect of Validamycin on *Fusarium graminearum***

| Mechanism of Action | Effect on Fungus | Effect on Host Plant (Wheat) |

|---|---|---|

| Inhibition of trehalase activity. nih.gov | Reduces production of glucose and pyruvate, inhibiting DON biosynthesis. nih.gov | Induces expression of pathogenesis-related genes (PR1, PR2, PR5), enhancing resistance. nih.gov |

Systemic Activity and Translocation in Plants

Validamycin is generally described as a non-systemic antibiotic. orst.eduherts.ac.ukdhanuka.com Its primary action is through contact with the fungal hyphae on the plant surface. synwoodagro.comnovaagrisciences.comgujaratpesticides.com However, some research has explored its uptake and effects within plant tissues. One study noted that Validamycin A is transported into the cells of R. solani. nih.gov Another study found that Validamycin A can induce systemic resistance in plants like Arabidopsis, rice, and wheat. nih.govapsnet.org This induced resistance involves the activation of the salicylic (B10762653) acid (SA) and jasmonic acid/ethylene (JA/ET) signaling pathways, suggesting that while the compound itself may not be traditionally systemic, it can trigger a systemic defense response within the plant. nih.govapsnet.org

Integrated Pest Management Strategies Incorporating Validamycin D

Validamycin is considered suitable for use in Integrated Pest Management (IPM) programs due to its safety profile for crops and the environment. dhanuka.comnovaagrisciences.comgujaratpesticides.comsumichem.co.in Its compatibility with commonly used insecticides and fungicides makes it a flexible component in a broader disease control strategy. dhanuka.comgujaratpesticides.com

In rice sheath blight management, Validamycin has been evaluated in combination with biological control agents like Trichoderma harzianum and Pseudomonas fluorescens. researchgate.net Studies have shown that combining seed and seedling treatments with these bio-agents followed by foliar sprays of Validamycin can be highly effective in reducing disease severity and increasing grain yield. researchgate.net Similarly, in maize, IPM strategies for BLSB can involve the integration of biological agents and fungicides, where Validamycin can play a role. thepharmajournal.com Field trials have also shown that the efficacy of Validamycin in controlling Fusarium head blight and reducing DON contamination is increased when applied in conjunction with triazole fungicides like metconazole. nih.gov

Efficacy Studies Against Insect Pests

While primarily known as a fungicide, Validamycin has been investigated as a potential insecticide due to its trehalase-inhibiting properties. nih.govresearchgate.net Trehalase is an indispensable enzyme in insects, and its inhibition can disrupt their metabolism, growth, and development. nih.gov

Studies have shown that Validamycin can affect various insect species. For example, research on the oriental fruit fly, Bactrocera dorsalis, indicated that injection with Validamycin significantly inhibited the synthesis and metabolism of trehalose (B1683222) and chitin (B13524), leading to high mortality and deformity rates. nih.gov Similar inhibitory effects on growth and development have been observed in the common cutworm, Spodoptera litura. researchgate.net There is also evidence that Validamycin treatment can inhibit the flying and feeding ability of the whitefly Bemisia tabaci, thereby reducing its efficiency in transmitting Tomato chlorosis virus. researchgate.net These findings suggest that Validamycin holds promise as a potential insecticide for managing certain insect pests. nih.govresearchgate.net

Larvicidal and Developmental Inhibition Effects

Studies on the fall armyworm, Spodoptera frugiperda, have revealed that validamycin treatment can cause a longer developmental duration. researchgate.net Similarly, in the mosquito vector Aedes aegypti, validamycin A, a related compound, has been shown to delay both larval and pupal development. nih.gov This developmental delay is a direct consequence of the compound's inhibitory effect on trehalase, the enzyme responsible for breaking down trehalose into glucose. nih.gov The resulting hypoglycemia in larvae and an accumulation of trehalose in pupae disrupt normal physiological processes. nih.gov

Furthermore, the effects of validamycin extend beyond developmental delays. In Aedes aegypti, treatment with validamycin A not only hindered development but also prevented flight in adult mosquitoes and skewed the sex ratio in favor of males. nih.gov For Spodoptera zeamais, validamycin treatment reduced the size of larvae and pupae and exhibited direct insecticidal effects on both adult and larval stages. researchgate.net The table below summarizes the observed developmental effects of validamycin on various insect species.

Table 1: Observed Larvicidal and Developmental Inhibition Effects of Validamycin

| Affected Insect Species | Observed Effects | Reference |

|---|---|---|

| Bactrocera dorsalis | High mortality and deformity rates; inhibition of trehalose and chitin synthesis. | nih.gov |

| Spodoptera frugiperda | Lengthened developmental duration. | researchgate.net |

| Aedes aegypti | Delayed larval and pupal development; prevention of adult flight; skewed sex ratio. | nih.gov |

Potential for Novel Insecticide Development

The unique mode of action of validamycin, targeting trehalase activity, positions it as a promising candidate for the development of novel insecticides. nih.govmdpi.com This mechanism is particularly attractive because trehalose metabolism is vital for insects but not for mammals, suggesting a potential for selective toxicity. nih.gov The disruption of trehalose and chitin metabolism leads to significant physiological stress, resulting in increased mortality, developmental abnormalities, and reduced fitness in target pest populations. nih.govresearchgate.net

Validamycin has shown efficacy against a range of economically important pests, including Nilaparvata lugens, Spodoptera litura, Spodoptera frugiperda, Bemisia tabaci, and Diaphorina citri, indicating a broad spectrum of activity. mdpi.com In the case of the oriental fruit fly, Bactrocera dorsalis, research has concluded that validamycin's significant impact on larval survival and development makes it a strong candidate for inclusion in management strategies for this pest. nih.govresearchgate.net

The potential of validamycin and its derivatives as insecticides is further supported by the exploration of various synthetic compounds and natural alkaloids that also exhibit inhibitory activity against insect trehalase. researchgate.net These include trehazolin and salbostatin, which, along with validamycin A, are being investigated for their insecticidal properties. researchgate.net The development of insecticides based on trehalase inhibitors like validamycin could offer a new tool for integrated pest management programs, potentially with a more favorable environmental profile compared to conventional broad-spectrum insecticides. nih.gov Preliminary experiments have also suggested that validamycin may impact adult insect reproduction, with a noticeable reduction in egg-laying observed in adult fruit flies injected with the compound. mdpi.com

Interactions with Microbial Communities in Agricultural Systems

Microbial Degradation Pathways in Soil

Validamycin A is subject to microbial degradation in soil, a process influenced by environmental factors such as temperature and pH. nih.gov Studies have shown that the degradation of validamycin A in soil follows first-order reaction kinetics. nih.gov The rate of degradation is enhanced at higher temperatures, with faster deterioration observed at 23°C and 30°C compared to 18°C, which is attributed to increased microbial activity. nih.gov Soil pH also plays a significant role; removal efficiency is considerably greater at pH 7.4 (92.9%) and pH 9 (97.4%) compared to more acidic conditions. nih.gov This suggests that microbial communities responsible for validamycin degradation are more active in neutral to alkaline environments. nih.gov

One specific bacterium, Flavobacterium saccharophilum, has been identified as capable of degrading validamycin A. nih.gov Research into the enzymatic processes within this bacterium has elucidated a potential degradation pathway. nih.gov This pathway involves the enzymatic cleavage of a C-N linkage in validoxylamine A, a component of the validamycin A molecule. nih.gov The process is understood to involve at least two key enzymes: a dehydrogenase and a C-N lyase. nih.gov The dehydrogenase is proposed to act on N-p-nitrophenylvalidamine (a model substrate), leading to the formation of N-p-nitrophenyl-3-ketovalidamine. nih.gov Subsequently, the C-N lyase facilitates the cleavage of the C-N bond. nih.gov One of the resulting products from this cleavage has been identified as 5D-(5/6)-5-C-(hydroxymethyl)-2,6-dihydroxy-2-cyclohexen-1-one, based on its hydrogenation products. nih.gov

The ability of soil microorganisms to utilize validamycin as a carbon source is a key aspect of its degradation. researchgate.net The biomass of microbes capable of metabolizing validamycin can increase until the compound is depleted, after which the microbial population tends to return to its baseline level. researchgate.net

Impact on Phyllosphere Microbial Community Structure and Diversity

The application of validamycin can significantly alter the microbial community structure on the leaf surfaces of plants, an area known as the phyllosphere. nih.gov In studies conducted on tobacco plants, validamycin treatment led to notable changes in both fungal and bacterial communities on asymptomatic and symptomatic leaves. nih.gov

Following validamycin application, the diversity of the fungal community in the phyllosphere of asymptomatic tobacco leaves showed a significant increase. nih.gov Conversely, the abundance and diversity of bacteria on both asymptomatic and symptomatic leaves initially increased before decreasing over time. nih.gov The composition of the microbial community also shifted. For instance, the relative abundance of the fungal phylum Ascomycota decreased, while that of Basidiomycota increased in both types of leaves. nih.gov

At the genus level, validamycin treatment was effective in reducing the relative abundance of certain fungi, such as Alternaria and Cladosporium, which are known plant pathogens. nih.gov It also decreased the abundance of the bacteria Kosakonia and Sphingomonas in leaves showing symptoms of tobacco brown spot. nih.gov In contrast, the relative abundance of the fungus Thanatephorus and the bacteria Pseudomonas and Massilia increased significantly after the application of validamycin. nih.gov The table below presents a summary of the observed changes in the relative abundance of specific microbial genera in the tobacco phyllosphere following validamycin treatment.

Table 2: Changes in Relative Abundance of Microbial Genera in Tobacco Phyllosphere After Validamycin Application

| Microbial Genus | Change in Relative Abundance | Leaf Type | Reference |

|---|---|---|---|

| Alternaria | Reduced | Symptomatic | nih.gov |

| Cladosporium | Reduced | Symptomatic | nih.gov |

| Kosakonia | Reduced | Symptomatic | nih.gov |

| Sphingomonas | Reduced | Symptomatic | nih.gov |

| Thanatephorus | Increased | Symptomatic | nih.gov |

| Pseudomonas | Increased | Symptomatic | nih.gov |

Effects on Microbial Metabolic Functions

Specifically, a weaker ability to metabolize α-Ketobutyric Acid was observed in the microbial communities of both asymptomatic and symptomatic tobacco leaves after treatment with validamycin. nih.govnih.gov This indicates a targeted effect on certain metabolic pathways within the phyllosphere microbiome.

In the soil environment, validamycin has been observed to have varied effects on the activity of different enzymes, which are crucial for nutrient cycling and are indicators of microbial metabolic function. researchgate.net For example, high concentrations of validamycin were found to cause a significant decrease in soil catalase activity. researchgate.net The compound also initially inhibited urease activity, but this was followed by a stimulation of its activity to levels higher than in untreated soil. researchgate.net This suggests that some soil microorganisms may be able to utilize validamycin as a carbon source, leading to an increase in their biomass and, consequently, in the activity of certain enzymes like urease. researchgate.net In contrast, only the highest doses of validamycin stimulated acid phosphatase activity, with lower concentrations having no significant effect. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Validamycin A |

| Trehalose |

| Chitin |

| Glucose |

| Validoxylamine A |

| Trehazolin |

| Salbostatin |

| N-p-nitrophenylvalidamine |

| N-p-nitrophenyl-3-ketovalidamine |

| 5D-(5/6)-5-C-(hydroxymethyl)-2,6-dihydroxy-2-cyclohexen-1-one |

Mechanisms of Resistance to Validamycin D and Strategies for Overcoming Resistance

Fungal Resistance Mechanisms to Validamycin D

The primary mechanism of action of this compound in fungi is the inhibition of trehalase, an enzyme crucial for the breakdown of trehalose (B1683222) into glucose. This disruption of carbohydrate metabolism leads to a fungistatic effect, rather than a direct killing of the fungal cells. Resistance to this compound in fungi is primarily associated with alterations in the target enzyme, trehalase.

Research has identified two key trehalase enzymes in the fungus Fusarium graminearum, the causal agent of Fusarium head blight: a neutral trehalase (FgNTH) and an acid trehalase (FgATH). Both of these enzymes are targets of Validamycin A (the active component of commercial Validamycin). Studies have shown that a deficiency in the genes encoding these enzymes, FgNTH and FgATH, can lead to a reduced sensitivity to Validamycin A. Specifically, a deficiency in FgNTH was found to decrease sensitivity by 2.12-fold, while a deficiency in FgATH resulted in a 1.79-fold reduction in sensitivity, indicating that FgNTH is the primary target. nih.gov

Interestingly, the inhibition by Validamycin A has been observed to be reversible; its effect ceases once the compound is removed. This characteristic may contribute to the observation that, despite over 50 years of use in some regions for controlling diseases like rice sheath blight caused by Rhizoctonia solani, no resistant isolates have been reported from the field. researchgate.net

Insect Resistance Mechanisms to this compound

This compound has demonstrated insecticidal properties by targeting the same enzyme, trehalase, which is vital for energy metabolism, flight, and chitin (B13524) synthesis in insects. usda.gov Inhibition of trehalase leads to a range of detrimental effects, including impaired growth, developmental abnormalities, reduced fecundity, and mortality in various insect species such as Spodoptera frugiperda and Bactrocera dorsalis. usda.gov

Despite its potential as an insecticide, there is a notable lack of documented cases of insect populations developing resistance to this compound in the field. Consequently, specific mechanisms of resistance have not been elucidated. However, based on general principles of insecticide resistance, several potential mechanisms could theoretically arise:

Target-site insensitivity: Mutations in the gene encoding the trehalase enzyme could alter its structure, reducing the binding affinity of this compound. This would make the enzyme less susceptible to inhibition, allowing the insect to maintain normal metabolic function even in the presence of the compound.

Metabolic resistance: Insects could evolve enhanced metabolic pathways to detoxify or sequester this compound before it reaches its target site. This could involve the upregulation or modification of detoxification enzymes such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), or carboxylesterases.

Reduced penetration: Changes in the insect's cuticle could slow the absorption of this compound, reducing the concentration that reaches the target trehalase enzyme.

Behavioral resistance: Insects might develop behaviors to avoid contact with this compound-treated surfaces.

It is important to emphasize that these are theoretical mechanisms, and further research would be necessary to identify if and how insect populations might develop resistance to this compound under selection pressure.

Molecular and Genetic Basis of Resistance Development

The molecular and genetic basis of resistance to this compound has been more clearly defined in fungi. As mentioned, deficiencies in the FgNTH and FgATH genes in Fusarium graminearum are directly linked to reduced sensitivity. nih.gov These deficiencies are the result of genetic mutations that impair or eliminate the function of the trehalase enzymes.

In a homozygous atc1Δ/atc1Δ mutant of Candida albicans, which lacks a functional acid trehalase, greater resistance to Validamycin A was observed. usda.gov This further supports the concept that genetic alterations in the target enzyme are a key mechanism of resistance.

The specific types of mutations that can occur in these trehalase genes to confer resistance could include:

Point mutations: Single nucleotide changes in the DNA sequence that result in an amino acid substitution in the trehalase enzyme, altering its binding site for this compound.

Deletions or insertions: The removal or addition of nucleotides in the gene, which can cause a frameshift mutation and lead to a non-functional enzyme.

Gene deletions: The complete loss of the trehalase gene.

For insects, while the target gene (trehalase) is known, the specific genetic mutations that could lead to resistance have not been identified due to the absence of resistant populations. However, it is plausible that similar types of mutations (point mutations, deletions, etc.) in the insect trehalase gene could confer resistance.

Strategies for Sustainable Efficacy and Resistance Management

To preserve the effectiveness of this compound and mitigate the potential for resistance development, a multi-faceted approach incorporating various management strategies is essential.

Combining this compound with other agrochemicals that have different modes of action is a key strategy to enhance efficacy and delay the onset of resistance.

DMI Fungicides: Studies have demonstrated a synergistic effect when Validamycin A is used in combination with demethylation inhibitor (DMI) fungicides, such as tebuconazole, against Fusarium graminearum. researchgate.netmdpi.com Strains of the fungus with a deficiency in the FgNTH gene, which show reduced sensitivity to Validamycin A, were found to be more sensitive to DMIs. nih.gov This synergistic action is linked to the finding that FgNTH interacts with and regulates the expression of genes (FgCYP51A and FgCYP51B) involved in the biosynthesis of ergosterol, the target of DMI fungicides. nih.govresearchgate.net By targeting different metabolic pathways, the combination of Validamycin A and DMIs can provide more robust disease control. researchgate.net

Biocontrol Agents: The integration of this compound with biocontrol agents (BCAs) offers a promising and environmentally sustainable approach to disease management.

Trichoderma asperellum : Research has shown that the combined use of Trichoderma asperellum GDFS1009 and Validamycin A significantly improves the inhibition of the maize sheath blight pathogen, Rhizoctonia solani. irac-online.org T. asperellum exhibits tolerance to Validamycin A, allowing for their concurrent application. The biocontrol agent works through mechanisms like competition and hyperparasitism, while Validamycin A disrupts the pathogen's energy metabolism. irac-online.org

Bacillus velezensis : A combination of Validamycin A and Bacillus velezensis TCS001 has been shown to effectively control anthracnose in Camellia oleifera. mdpi.comirac-online.org The combined application resulted in a significantly higher antifungal efficacy compared to the use of either agent alone. irac-online.org Transcriptomic analysis revealed that the mixture impacted the pathogen's metabolism, cellular membrane functions, and induced apoptosis. irac-online.org

Table 1: Efficacy of Combination Treatments with Validamycin A

| Pathogen | Combination Agent | Organism | Observed Effect |

| Fusarium graminearum | DMI Fungicides (e.g., tebuconazole) | Fungus | Synergistic effect, increased sensitivity of FgNTH deficient strains to DMIs. nih.govresearchgate.net |

| Rhizoctonia solani | Trichoderma asperellum GDFS1009 | Fungus | Significantly improved pathogen-inhibiting efficiency. irac-online.org |

| Colletotrichum siamense (Anthracnose) | Bacillus velezensis TCS001 | Fungus | Increased antifungal efficacy by 65.62% over Validamycin A alone and 18.83% over the biocontrol agent alone. mdpi.comirac-online.org |

Implementing robust integrated disease management (IDM) programs that include crop rotation is crucial for the long-term sustainability of this compound.

Rotation: The principle of crop rotation involves alternating the types of crops grown in a particular field over successive seasons. This practice helps to break the life cycles of pathogens and pests that are specific to certain host plants. researchgate.net By rotating crops, the selection pressure for resistance to a continuously used agrochemical like this compound is reduced. For soil-borne pathogens, growing non-host crops can help to decrease the pathogen population in the soil over time.

Integrated Disease Management (IDM): IDM is a holistic approach that combines various control strategies to manage diseases in a way that is economically viable and environmentally sound. An IDM program incorporating this compound would involve:

Monitoring: Regular scouting to assess disease levels and determine the optimal timing for applications.

Cultural Practices: Utilizing practices such as planting disease-resistant varieties, managing irrigation to reduce humidity, and proper sanitation to minimize disease spread.

Judicious Use of Chemicals: Applying this compound and other fungicides only when necessary and in rotation or combination with products having different modes of action to minimize the risk of resistance.

By adopting these integrated and multifaceted strategies, the efficacy of this compound can be preserved, ensuring its continued value as a tool for sustainable agriculture.

Biotechnological Advancements in Validamycin D Production and Engineering

Strain Improvement for Enhanced Validamycin Production

Improving the productivity of the source microorganism, Streptomyces hygroscopicus, is a primary strategy for increasing validamycin output. Genetic and metabolic engineering techniques have proven highly effective in developing superior production strains.

Genetic manipulation of the producing strain, Streptomyces hygroscopicus 5008, has been a successful approach to boost validamycin production. nih.gov A key strategy involves increasing the dosage of the genes responsible for validamycin biosynthesis. nih.govresearchgate.net Genetic manipulation is considered a vital tool for a variety of academic and industrial applications involving Streptomyces. mdpi.com

One notable technique is the amplification of the entire validamycin biosynthetic gene cluster (val cluster) within the organism's genome. nih.govproquest.com By integrating a DNA amplification system, researchers have created recombinant strains containing multiple copies (primarily three to five) of the val gene cluster. nih.govresearchgate.net This gene dosage increase directly correlates with higher production titers. The resulting engineered strains have demonstrated genetic stability over successive fermentation experiments. nih.gov

The validamycin biosynthetic gene cluster in S. hygroscopicus 5008 contains the complete set of instructions for producing the antibiotic. nih.govcore.ac.uk A detailed analysis of a 45 kb DNA sequence revealed 16 structural genes, 2 regulatory genes, and other genes related to transport and resistance. nih.govcore.ac.uk Understanding the function of these genes is critical for targeted manipulation to achieve overproduction. nih.gov

A significant strategy for enhancing production is the tandem amplification of the entire val gene cluster. In one study, this approach led to the creation of the recombinant strain TC03. nih.govresearchgate.net Fermentation experiments showed that the TC03 strain achieved a 34% increase in the production titer of Validamycin A compared to the wild-type strain. nih.govresearchgate.netsigmaaldrich.com This increased production was accompanied by a significant rise in the transcription levels of the structural genes and the activity of key enzymes like ValG. nih.govproquest.com Furthermore, the accumulation of the intermediate compound, validoxylamine A, was reduced in the engineered strain, indicating a more efficient conversion to the final product. nih.govsigmaaldrich.com

| Genetic Engineering Strategy | Strain | Modification | Outcome | Reference |

| Gene Cluster Amplification | S. hygroscopicus TC03 | Integration of zouA-mediated DNA amplification system, resulting in 3-5 copies of the val gene cluster. | 34% enhancement of Validamycin A production titer in shake flask fermentation compared to the wild-type strain. | nih.gov, researchgate.net, sigmaaldrich.com |

| Gene Inactivation | S. hygroscopicus | Inactivation of the glycosyltransferase gene (valG). | Abolished Validamycin A production and led to the accumulation of the precursor, validoxylamine A. | nih.gov |

Process Optimization for Industrial Scale Fermentation

Alongside strain improvement, optimizing the fermentation process is essential for achieving high-yield, cost-effective production of validamycin on an industrial scale. This involves refining the culture medium and the physical and chemical environment of the fermentation process.

The composition of the culture medium and the environmental parameters of fermentation significantly impact microbial growth and metabolite production. frontiersin.orgnih.gov Research has focused on developing cost-effective media and identifying optimal conditions for S. hygroscopicus.

A major cost in validamycin production is the carbon source, which is often starch. nih.govfao.org To reduce costs, researchers have successfully used corncob hydrolysate, a low-cost hemicellulose substrate. nih.govfao.org The major sugars in this hydrolysate, including D-glucose, D-xylose, and L-arabinose, can all be utilized by S. hygroscopicus 5008 for Validamycin A production. nih.gov Using the genetically engineered TC03 strain with a medium containing corncob hydrolysate resulted in a 1.27-fold improvement in production compared to the original strain. nih.govfao.org

Environmental stressors have also been manipulated to enhance production. The addition of ethanol (B145695) to the culture medium was found to increase the Validamycin A titer by 60%. nih.gov This effect is linked to an increase in intracellular reactive oxygen species (ROS), which acts as a molecular signal to activate the transcription of validamycin biosynthetic genes. nih.gov Another effective strategy is inducing an alkaline pH shock. Treating the culture with NaOH to create a temporary alkaline environment increased Validamycin A production by 27.43%. researchgate.net This stress response was shown to up-regulate genes related to amino acid and carbon metabolism and enhance respiratory activity, thereby promoting biosynthesis. researchgate.net